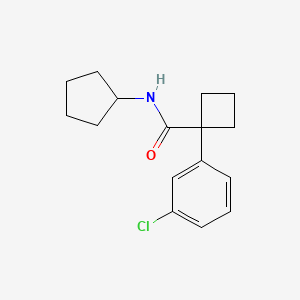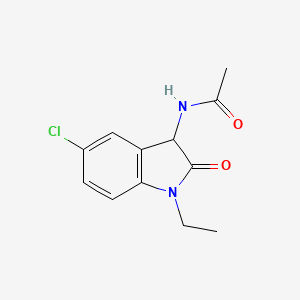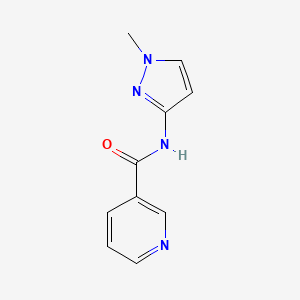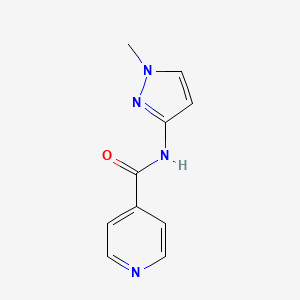
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, commonly known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mecanismo De Acción
CPCCOEt selectively blocks the activity of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been shown to play a role in the regulation of synaptic plasticity, learning, and memory. Blockade of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide by CPCCOEt has been shown to reduce excitotoxicity, oxidative stress, and inflammation, which are all implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and reduce inflammation in animal models of traumatic brain injury. CPCCOEt has been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCCOEt is a selective antagonist for 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, CPCCOEt has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CPCCOEt has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several potential future directions for research on CPCCOEt. One area of interest is the development of more potent and selective 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide antagonists. Another area of interest is the investigation of the potential therapeutic applications of CPCCOEt in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the mechanisms underlying the neuroprotective effects of CPCCOEt are not fully understood, and further research is needed to elucidate these mechanisms.
Métodos De Síntesis
CPCCOEt can be synthesized by the reaction of 1-(3-chlorophenyl)cyclobutanecarboxylic acid with cyclopentylamine in the presence of N,N'-dicyclohexylcarbodiimide and 4-(dimethylamino)pyridine. The resulting product is then treated with ethanol to obtain CPCCOEt as a white crystalline powder.
Aplicaciones Científicas De Investigación
CPCCOEt has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. CPCCOEt has also been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c17-13-6-3-5-12(11-13)16(9-4-10-16)15(19)18-14-7-1-2-8-14/h3,5-6,11,14H,1-2,4,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOSNKEMJYNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)